

A Technical Guide to Research-Grade Lutrelin: Purity, Suppliers, and In-Vitro Applications

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Compound of Interest

Compound Name: *Lutrelin*

Cat. No.: *B1630247*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade **Lutrelin** acetate, a potent gonadotropin-releasing hormone (GnRH) agonist. This document outlines the available information on its purity, suppliers, and detailed methodologies for its in-vitro evaluation, catering to the needs of researchers in endocrinology, oncology, and reproductive sciences.

Lutrelin Acetate: Product Specifications and Supplier Information

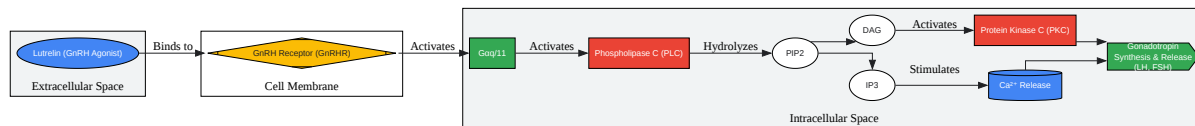
Lutrelin acetate (CAS: 83784-18-3) is a synthetic peptide analogue of GnRH. For research purposes, acquiring high-purity **Lutrelin** is crucial for reliable and reproducible experimental outcomes. Currently, obtaining research-grade **Lutrelin** acetate primarily involves custom synthesis due to limited commercial stock.

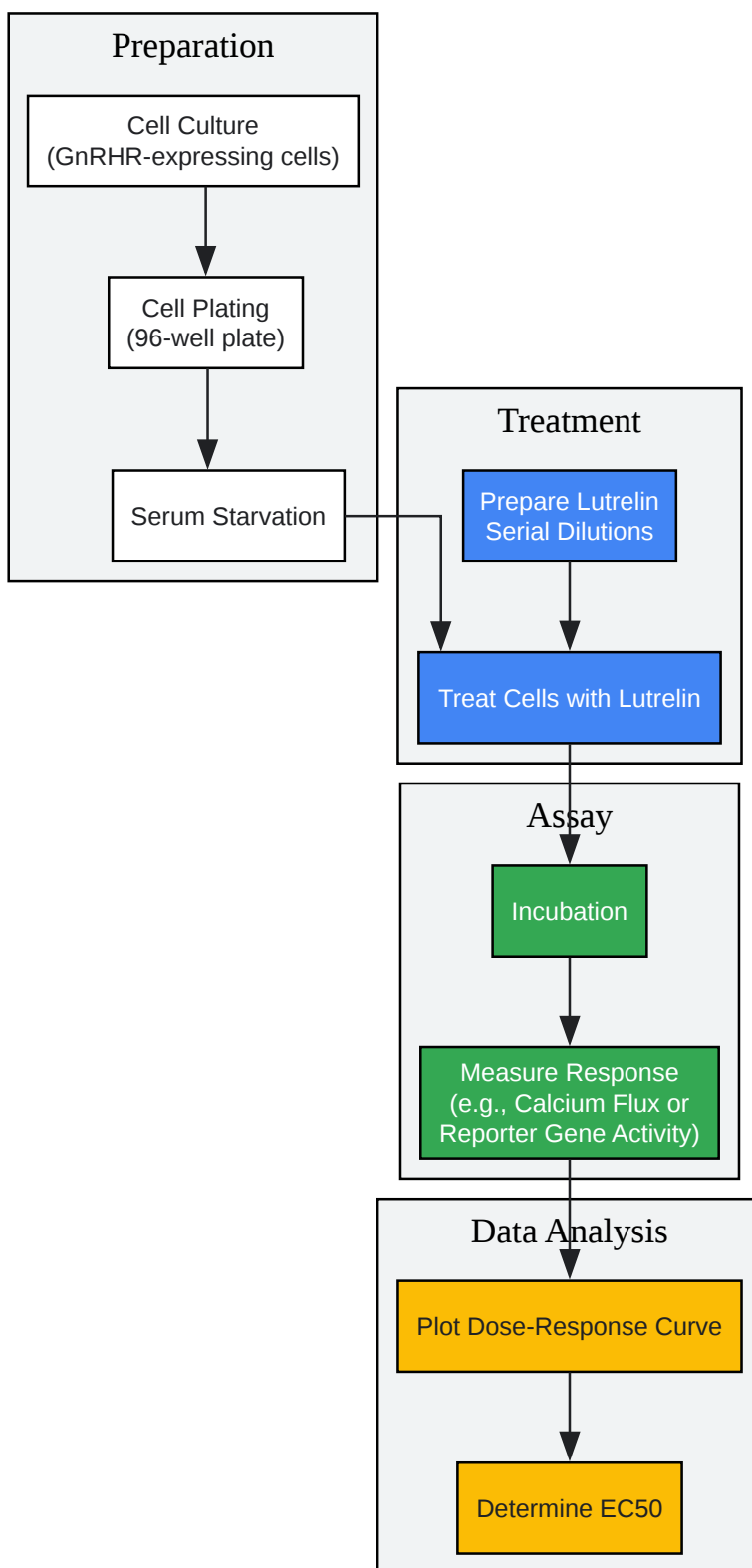
Below is a summary of available supplier information. Researchers are advised to contact the supplier directly for the most current data, including lot-specific certificates of analysis and pricing.

Supplier	Purity Specification	Availability	CAS Number
MedKoo	>98%	Custom Synthesis	83784-18-3

GnRH Receptor Signaling Pathway

Lutrelin, as a GnRH agonist, exerts its biological effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. The subsequent activation of phospholipase C (PLC) leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).





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